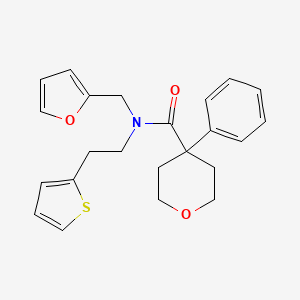

N-(furan-2-ylmethyl)-4-phenyl-N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

説明

特性

IUPAC Name |

N-(furan-2-ylmethyl)-4-phenyl-N-(2-thiophen-2-ylethyl)oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO3S/c25-22(23(11-15-26-16-12-23)19-6-2-1-3-7-19)24(18-20-8-4-14-27-20)13-10-21-9-5-17-28-21/h1-9,14,17H,10-13,15-16,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEUUVATQRSYRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)N(CCC3=CC=CS3)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-phenyl-N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as furan-2-ylmethylamine, 4-phenylbutanoic acid, and thiophene-2-yl ethylamine. These intermediates are then subjected to condensation reactions, cyclization, and amide bond formation under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles to enhance efficiency and sustainability.

化学反応の分析

Types of Reactions

N-(furan-2-ylmethyl)-4-phenyl-N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to form hydrogenated derivatives.

Substitution: Functional groups on the furan, thiophene, or tetrahydropyran rings can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce tetrahydrofuran derivatives.

科学的研究の応用

Pharmacological Applications

-

Anticancer Activity :

Recent studies have indicated that compounds similar to N-(furan-2-ylmethyl)-4-phenyl-N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in various cancer cell lines, showcasing potential as a novel therapeutic agent against cancers such as cervical cancer and others associated with high morbidity rates in developing countries . -

Enzyme Inhibition :

The compound has been investigated for its role as an inhibitor of specific enzymes, including the 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). This enzyme is crucial in cholesterol biosynthesis, making the compound a candidate for hypolipidemic and hypocholesterolemic therapies. Studies indicate that structural modifications can enhance its potency as an enzyme inhibitor . -

Antiviral Properties :

There is emerging interest in the antiviral applications of this compound, particularly against viruses such as SARS-CoV-2. Research has shown that similar compounds can act as non-covalent inhibitors of viral proteases, which are essential for viral replication . The potential use of N-(furan-2-ylmethyl)-4-phenyl-N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide in this context warrants further investigation.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of a series of furan and thiophene derivatives on human cervical cancer cells. The results demonstrated that specific modifications to the core structure significantly enhanced cytotoxicity compared to standard chemotherapeutics. The study concluded that compounds like N-(furan-2-ylmethyl)-4-phenyl-N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide could serve as lead compounds for further drug development .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers synthesized various derivatives of this compound and tested their efficacy against HMG-CoA reductase. The findings revealed that certain analogs exhibited superior inhibitory activity, suggesting that structural features such as the furan and thiophene rings play a crucial role in enhancing binding affinity to the enzyme active site .

作用機序

The mechanism of action of N-(furan-2-ylmethyl)-4-phenyl-N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Tetrahydro-2H-Pyran-4-Carboxamide Core

- N-(2-(tert-Butyl)phenyl)-N-(1-(pyridin-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide (6zc) Key Differences: Replaces furan and thiophene substituents with tert-butylphenyl and pyridin-2-ylethyl groups.

N-(4-(3-(4-Fluorophenyl)ureido)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide

Heterocyclic Substitution Patterns

- [1-(4-Isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane (Bb2)] Key Differences: Incorporates a pyrimidine-thiophene hybrid structure and a diazepane ring. Implications: The pyrimidine core and extended conjugation may improve binding to enzymes or receptors requiring planar aromatic interactions, contrasting with the non-planar tetrahydro-2H-pyran in the target compound .

- N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Piperazinyl Quinolones Key Differences: Combines a bromothiophene-oxoethyl group with a quinolone core. Implications: The quinolone scaffold confers antibacterial activity (e.g., against Staphylococcus aureus), whereas the target compound’s carboxamide structure lacks this established antibacterial pharmacophore .

Pharmacological and Physicochemical Properties

- Key Observations: Thiophene-containing compounds often exhibit antimicrobial or CNS activity depending on core structure (e.g., quinolones vs. fentanyl analogs) . The tetrahydro-2H-pyran carboxamide core, as seen in the target compound and HR442508 , balances rigidity and solubility, making it versatile for drug design.

生物活性

N-(furan-2-ylmethyl)-4-phenyl-N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide (CAS Number: 1396853-34-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C23H25NO3S |

| Molecular Weight | 395.5 g/mol |

| Structure | Structure |

| CAS Number | 1396853-34-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The presence of furan and thiophene moieties suggests potential interactions with biological systems that could lead to various pharmacological effects.

Antifungal Activity

Research indicates that derivatives of compounds similar to N-(furan-2-ylmethyl)-4-phenyl-N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide exhibit broad-spectrum antifungal activity. For instance, studies have shown that certain derivatives demonstrate minimal inhibitory concentrations (MICs) against fungi such as Candida albicans and Aspergillus fumigatus ranging from 0.03 to 2 µg/mL . This suggests that the compound could be a candidate for developing antifungal therapies.

Anti-inflammatory and Antioxidant Properties

Compounds with similar structures have been noted for their anti-inflammatory and antioxidant properties. For example, coumarin derivatives have shown significant effects in reducing inflammation and oxidative stress in various models . The potential for N-(furan-2-ylmethyl)-4-phenyl-N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide to exhibit similar properties warrants further investigation.

Cytotoxicity Studies

In vitro studies on related compounds have revealed cytotoxic effects against cancer cell lines. For example, certain tetrahydropyran derivatives have demonstrated selective cytotoxicity towards human promyelocytic leukemia cells (HL-60), indicating potential anticancer properties . These findings suggest that N-(furan-2-ylmethyl)-4-phenyl-N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide may also possess similar anticancer activity.

Case Studies

-

Antifungal Efficacy :

A study conducted on a series of tetrahydropyran derivatives found that compounds with structural similarities to N-(furan-2-ylmethyl)-4-phenyl-N-(thiophen-2-yl)ethyl exhibited promising antifungal activity against Candida species, with MIC values comparable to existing antifungal agents . -

Cytotoxicity Against Cancer Cells :

In a comparative analysis, several derivatives were tested for their cytotoxic effects on HL-60 cells. Results indicated that specific modifications in the chemical structure significantly enhanced anticancer activity, suggesting the importance of structural optimization in developing effective therapeutic agents . -

Anti-inflammatory Potential :

Research into the anti-inflammatory effects of related compounds revealed that they could modulate inflammatory pathways effectively, highlighting the need for further studies on N-(furan-2-ylmethyl)-4-phenyl-N-(thiophen-2-yl)ethyl derivatives in inflammatory disease models .

Q & A

Q. What are the critical considerations for synthesizing N-(furan-2-ylmethyl)-4-phenyl-N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide?

Answer: Synthesis requires precise control of reaction conditions due to the compound’s structural complexity. Key steps include:

- Protecting Group Strategy : Use tetrahydropyran (THP) protection for hydroxyl groups to prevent unwanted side reactions during alkylation or acylation steps .

- Coupling Reactions : Optimize amide bond formation between the tetrahydro-2H-pyran-4-carboxamide core and substituted furan/thiophene moieties. Reagents like EDCI/HOBt or DCC are often used under anhydrous conditions .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is essential to isolate the target compound from byproducts like unreacted intermediates or diastereomers .

Q. How should researchers handle safety and stability concerns during experiments with this compound?

Answer:

- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the thiophene and furan rings .

- Handling : Use PPE (gloves, goggles) and fume hoods due to potential irritancy of aromatic heterocycles. Avoid skin contact with intermediates like 2-(thiophen-2-yl)ethylamine .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal, and segregate halogenated solvents (if used) for specialized treatment .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved?

Answer: Contradictions often arise from impurities or stereochemical variations. Methodological approaches include:

- HPLC-MS Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to confirm >98% purity .

- Chiral Resolution : Employ chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers, as stereochemistry at the tetrahydro-2H-pyran ring significantly impacts biological activity .

- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The furan and thiophene groups may increase metabolic liability .

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) using AMBER or GROMACS. Focus on hydrogen bonding between the carboxamide group and catalytic lysine residues .

- DFT Calculations : Analyze electronic properties of the thiophene ring to predict redox stability under physiological conditions .

Q. How can structural modifications enhance the compound’s selectivity for a specific receptor?

Answer:

- SAR Studies : Systematically replace substituents:

- Crystallography : Co-crystallize the compound with its target receptor (e.g., solved via X-ray diffraction at 1.8 Å resolution) to identify critical binding motifs .

Experimental Design and Data Analysis

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : Assign peaks using ¹H, ¹³C, and 2D experiments (HSQC, HMBC). Key signals include:

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~495–500 Da) .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonds between carboxamide and solvent molecules) .

Q. How should researchers optimize reaction yields for large-scale synthesis?

Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of aryl halides with thiophene boronic esters .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates. Avoid protic solvents to prevent THP deprotection .

- Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and identify rate-limiting steps .

Contradictory Data Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

Answer:

- Standardize Assay Conditions : Ensure consistent pH, temperature, and ATP concentration in kinase inhibition assays .

- Control for Aggregation : Add 0.01% Triton X-100 to prevent compound aggregation, which can falsely inflate potency .

- Meta-Analysis : Compare data across ≥3 independent studies using ANOVA to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。